Chloride Topramezone

Description

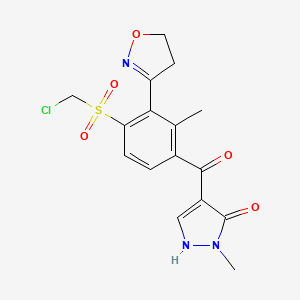

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16ClN3O5S |

|---|---|

Molecular Weight |

397.8 g/mol |

IUPAC Name |

4-[4-(chloromethylsulfonyl)-3-(4,5-dihydro-1,2-oxazol-3-yl)-2-methylbenzoyl]-2-methyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C16H16ClN3O5S/c1-9-10(15(21)11-7-18-20(2)16(11)22)3-4-13(26(23,24)8-17)14(9)12-5-6-25-19-12/h3-4,7,18H,5-6,8H2,1-2H3 |

InChI Key |

VPNUSDAPJVDFMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C2=NOCC2)S(=O)(=O)CCl)C(=O)C3=CNN(C3=O)C |

Origin of Product |

United States |

Preparation Methods

Multi-step Oxidation, Grignard, and Condensation Route

One of the most detailed and industrially viable preparation methods involves three main steps: oxidation of an intermediate compound, Grignard reaction, and condensation with 1-methyl-5-hydroxypyrazole. This method is described in patent CN112125898B and includes the following key stages:

Step 1: Oxidation Reaction

A precursor compound (referred to as compound 5) undergoes oxidation using hydrogen peroxide (30-40% concentration, preferably 35%) as the oxidant and ferric chloride as the catalyst. The molar feeding ratio of compound 5:oxidant:catalyst is optimized between 1:2-5:0.05-0.5, with a preferred range of 1:2-3:0.1-0.2. This yields compound 6.Step 2: Grignard Reaction

Compound 6 is reacted with magnesium and carbon dioxide under controlled temperatures (below 0°C initially, then reflux) to form compound 7. The molar ratios are approximately 1:1-10 for compound 6 to magnesium and 1:10-50 for compound 6 to carbon dioxide.Step 3: Condensation Reaction

Compound 7 is treated with thionyl chloride under reflux, followed by quenching with methanol. After removal of thionyl chloride, the reaction mixture is treated with triethylamine and 1-methyl-5-hydroxypyrazole at 20-30°C under reflux to form topramezone. The final product is isolated by acid-base workup, drying, and crystallization.

- High purity and yield of topramezone

- Reduced byproducts and wastewater treatment challenges

- Low production cost and no toxic side effects during manufacture

- Suitable for industrial-scale production

Table 1: Key Reaction Conditions and Reagents

| Step | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|

| Oxidation | Compound 5, H2O2 (35%), Ferric chloride | 20-30°C, controlled molar ratios | Efficient oxidation to compound 6 |

| Grignard Reaction | Compound 6, Mg, CO2 | -2 to 0°C initial, then reflux | Formation of carboxylic acid (compound 7) |

| Condensation | Compound 7, Thionyl chloride, 1-methyl-5-hydroxypyrazole, Triethylamine | Reflux, 20-30°C | Formation of topramezone |

One-Pot Cyanide-Catalyzed Synthesis

A novel, safer, and cost-effective one-pot synthesis method is disclosed in patent CN114163428B. This approach avoids the use of high-pressure carbon monoxide and expensive palladium catalysts by employing copper salts, cyanide, and ligands in an organic solvent:

- React 3-(3-halogenated-2-methyl-6-methylsulfonylphenyl)-4,5-dihydroisoxazole (compound A) with 1-methyl-5-hydroxypyrazole in the presence of cyanide ions, copper salt catalysts, and an organic ligand.

- After completion, quench the reaction with an aqueous cyanide quencher solution.

- Isolate topramezone directly from the reaction mixture.

- One-pot synthesis reduces reaction steps and time

- Uses inexpensive and readily available raw materials

- Avoids toxic high-pressure carbon monoxide gas

- Simplified post-treatment and lower safety risks

- High yield and fewer byproducts

- Industrially scalable with controlled waste generation

Pd-Catalyzed Carbonylation and Subsequent Steps

Another reported synthesis (ChemicalBook source) involves a palladium-catalyzed carbonylation step using formyl radicals and palladium on activated charcoal, followed by coupling with 1-methyl-5-hydroxypyrazole:

- Stage 1: Reflux of 3-(3-bromo-2-methyl-6-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole with potassium carbonate in 1,4-dioxane.

- Stage 2: Reaction of 1-methyl-5-hydroxypyrazole with triphenylphosphine and sodium iodide in 1,4-dioxane at 60°C.

- Stage 3: Formyl radical carbonylation catalyzed by palladium at 120°C under reduced pressure for 20 hours.

This method achieves an 84.4% yield but requires expensive palladium catalysts and longer reaction times, which may limit industrial application.

Comparative Analysis of Preparation Methods

| Aspect | Multi-step Oxidation/Grignard/Condensation | One-Pot Cyanide-Catalyzed Synthesis | Pd-Catalyzed Carbonylation Route |

|---|---|---|---|

| Number of Steps | Multiple (3 main steps + intermediate prep) | Single-pot reaction | Multiple stages (3+) |

| Catalyst Cost | Low (ferric chloride, copper salts) | Low (copper salts) | High (palladium) |

| Use of Toxic/High-Pressure Gases | No | No | Yes (carbon monoxide) |

| Reaction Time | Moderate | Short | Long (20+ hours) |

| Yield | High | High | Moderate to high (84.4%) |

| Byproduct Formation | Low | Low | Moderate |

| Industrial Suitability | High | High | Moderate |

| Safety | Good | Improved (no high-pressure gases) | Lower (toxic gases, expensive catalysts) |

Summary Table of Key Preparation Methods

| Preparation Method | Key Features | Yield (%) | Safety Profile | Industrial Viability |

|---|---|---|---|---|

| Oxidation-Grignard-Condensation | Multi-step, ferric chloride catalyst, H2O2 oxidant, thionyl chloride usage | High (>85) | Moderate (toxic reagents but controlled) | High |

| One-Pot Cyanide-Catalyzed Synthesis | Single-pot, copper salt catalyst, cyanide quenching, no high-pressure gases | High | High (safer reagents, simpler process) | High |

| Pd-Catalyzed Carbonylation | Palladium catalyst, formyl radical, long reaction time | ~84.4 | Lower (toxic gases, expensive catalyst) | Moderate |

Chemical Reactions Analysis

Types of Reactions

Chloride Topramezone undergoes several types of chemical reactions, including:

N-Demethylation: This reaction involves the removal of a methyl group from the nitrogen atom, resulting in the formation of desmethyl topramezone.

Common Reagents and Conditions

Oxidative Reagents: Cytochrome P450 monooxygenase enzymes are commonly involved in the oxidative metabolism of this compound.

Reaction Conditions: These reactions typically occur under physiological conditions within plant tissues.

Major Products Formed

Desmethyl Topramezone: Formed through N-demethylation.

Benzoic Acid Metabolites: Resulting from further oxidative reactions.

Scientific Research Applications

Chloride Topramezone has a wide range of scientific research applications:

Agriculture: It is extensively used as a postemergence herbicide in maize and sugarcane fields to control a variety of weeds.

Plant Physiology: Research on its metabolic pathways helps understand herbicide resistance mechanisms in weeds.

Environmental Science: Studies on its environmental impact and degradation pathways contribute to sustainable agricultural practices.

Mechanism of Action

Chloride Topramezone exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD). This inhibition disrupts the biosynthesis of plastoquinone and tocopherols, leading to the accumulation of reactive oxygen species and ultimately causing plant cell death . The molecular targets include the HPPD enzyme and associated metabolic pathways involved in carotenoid biosynthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Topramezone is compared here with other HPPD inhibitors (mesotrione, tembotrione) and a newer pyrazolone derivative (QYR301). Key parameters include efficacy, resistance mechanisms, metabolic pathways, and interactions with adjuvants or fungicides.

Efficacy and Dosage Requirements

- Resistance Dynamics :

Metabolic Pathways and Selectivity

Synergistic/Antagonistic Interactions

- Adjuvants : Methylated seed oil (MSO) enhances topramezone efficacy by reducing surface tension (50%) and increasing foliar uptake .

- Fungicides : Chlorothalonil reduces topramezone’s goosegrass control by 21–28%, necessitating 28–73% higher doses to offset antagonism .

- Safeners : Cloquintocet-mexyl reduces turfgrass injury from topramezone without compromising weed control .

Environmental Persistence

- Topramezone degrades 90% in 30 days via Trichoderma spp. through decarbonylation and demethylation .

- Mesotrione exhibits faster soil degradation (DT₅₀ = 1–14 days) compared to topramezone .

Key Research Findings

Dose-Response Relationships :

- Topramezone’s GR₅₀ (growth reduction) for sensitive waterhemp populations is 0.2–7.3 g a.i. ha⁻¹, while resistant populations require 9.9× higher doses .

- Chlorothalonil increases topramezone’s C₅₀ (50% control dose) by 28% for goosegrass .

Field Performance :

Q & A

Q. Advanced

- Metabolite profiling : Use UPLC-MS/MS to identify detoxification products (e.g., glycosylated or glutathione-conjugated derivatives) in resistant vs. susceptible biotypes .

- Gene expression : Quantify 4-HPPD and cytochrome P450 transcripts via qRT-PCR to pinpoint overexpression linked to resistance .

How does topramezone's herbicidal spectrum compare to other 4-HPPD inhibitors like mesotrione under field conditions?

Basic

In sugarcane, topramezone (30% SC at 45 g a.i./ha) shows superior control (>90% fresh weight inhibition) of Cynodon dactylon and Amaranthus viridis compared to mesotrione. Selectivity indices for sugarcane are 3.38–5.18 vs. 1.5–2.0 for mesotrione .

What in vitro assays are suitable for investigating potential genotoxic effects of topramezone and its structural analogs?

Q. Advanced

- Micronucleus test : Expose human lymphocytes or Allium cepa root cells to topramezone and score micronuclei formation .

- Comet assay : Detect DNA strand breaks in HepG2 cells after 24-h exposure.

- Ames test : Use Salmonella typhimurium strains (TA98, TA100) to assess mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.